4-Fluorobenzylzinc chloride

Catalog No.
S3329950
CAS No.
312693-07-5
M.F
C7H6ClFZn
M. Wt
210 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylzinc chloride

CAS Number

312693-07-5

Product Name

4-Fluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidylbenzene

Molecular Formula

C7H6ClFZn

Molecular Weight

210 g/mol

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

HEXMIUITECMJJV-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Organic Synthesis

The primary application of 4-Fluorobenzylzinc chloride lies in its role as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of the zinc atom, which readily participates in various carbon-carbon bond-forming reactions. Some notable examples include:

  • Negishi coupling: This reaction couples an organic halide with an organic electrophile using a palladium catalyst. 4-FBC can be used as the nucleophilic coupling partner, introducing the 4-fluorobenzyl group into the target molecule [Sigma-Aldrich, product page for 4-Fluorobenzylzinc chloride, ].
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organoboron compound with an organic halide. 4-FBC can act as the electrophilic coupling partner in this reaction, introducing the fluorinated benzyl group [Organic Letters, 2003, 5 (24), 4733-4736, ].
  • Alkylation reactions: 4-FBC can participate in alkylation reactions with various electrophiles, such as carbonyl compounds and aldehydes, leading to the formation of new carbon-carbon bonds. This allows for the introduction of the 4-fluorobenzyl moiety into a diverse range of organic molecules [Tetrahedron Letters, 1998, 39 (31), 5589-5592, ].

It's important to note that 4-FBC is a relatively new reagent compared to other organozinc compounds, and ongoing research is exploring its full potential and limitations in various synthetic applications.

Other Potential Applications

While organic synthesis remains the primary focus, 4-Fluorobenzylzinc chloride might hold promise in other scientific areas:

  • Material science: The unique properties of organozinc compounds, including their ability to form specific bonding interactions, have sparked interest in their potential applications in material science. However, specific research investigating 4-FBC in this field is limited.
  • Medicinal chemistry: The incorporation of fluorinated groups into molecules can often enhance their biological properties, making them potentially valuable drug candidates. Further research is needed to explore the potential of 4-FBC in the development of novel therapeutic agents.

4-Fluorobenzylzinc chloride is an organozinc compound characterized by the presence of a fluorobenzyl group attached to zinc chloride. Its chemical formula is C7_7H6_6ClFZn, and it is typically utilized in organic synthesis as a nucleophile. The compound is known for its stability in tetrahydrofuran, making it a valuable reagent in various

FBzCl is a flammable and air-sensitive compound. Here are some safety considerations:

  • Flammability: THF, the solvent used in FBzCl solutions, is a flammable liquid. Standard precautions for handling flammable liquids should be followed.
  • Air and Moisture Sensitivity: Exposure to air and moisture can decompose FBzCl, releasing potentially toxic fumes. Reactions involving FBzCl should be conducted under inert gas atmospheres using Schlenk line techniques.
  • Toxicology Data Not Available: Specific data on the toxicity of FBzCl is limited. It is recommended to handle the compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
, particularly in the formation of carbon-carbon bonds. Notably, it can react with electrophiles through nucleophilic substitution, allowing for the synthesis of more complex organic molecules. Some common reactions include:

  • Cross-Coupling Reactions: It can be involved in Suzuki and Negishi coupling reactions, where it couples with aryl halides to form biaryl compounds.
  • Addition Reactions: The compound can add to carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.

The synthesis of 4-fluorobenzylzinc chloride can be achieved through various methods:

  • Direct Insertion Method: This involves the reaction of magnesium with 4-fluorobenzyl chloride in an anhydrous solvent such as tetrahydrofuran. The reaction typically proceeds smoothly, yielding 4-fluorobenzylzinc chloride as a stable product .
  • Chlorination Method: A method described involves chlorinating 4-fluorotoluene using chlorine gas under ultraviolet light, followed by hydrolysis using a composite catalyst. This process results in the formation of 4-fluorobenzoyl chloride, which can subsequently be converted into 4-fluorobenzylzinc chloride .

4-Fluorobenzylzinc chloride finds applications primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used to construct complex pharmaceutical compounds through various coupling reactions.
  • Material Science: The compound can also be utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 4-fluorobenzylzinc chloride primarily focus on its reactivity with various electrophiles. The ability of this compound to participate in cross-coupling reactions makes it a subject of interest for researchers studying new synthetic pathways and methodologies in organic chemistry.

Several compounds share structural or functional similarities with 4-fluorobenzylzinc chloride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzylzinc chlorideC7_7H7_7ClZnLacks fluorine; simpler reactivity
4-Chlorobenzylzinc chlorideC7_7H6_6Cl2_2ZnChlorine instead of fluorine; different reactivity profile
2-Fluorobenzylzinc chlorideC7_7H6_6ClFZnFluorine at position 2; alters reactivity

Uniqueness

The presence of fluorine at the para position in 4-fluorobenzylzinc chloride enhances its nucleophilicity and alters its electronic properties compared to similar compounds. This unique characteristic allows for selective reactivity in synthetic applications, making it a valuable reagent in organic synthesis.

Direct Zinc Insertion Methods

Direct zinc insertion into 4-fluorobenzyl halides represents the most straightforward approach for preparing 4-fluorobenzylzinc chloride [16]. This methodology involves the oxidative addition of zinc metal into the carbon-halogen bond of 4-fluorobenzyl chloride under controlled conditions [2]. The reaction typically requires activation of the zinc surface to facilitate the insertion process [27].

The mechanism of direct zinc insertion proceeds through a two-step process: first, the formation of surface organozinc intermediates through oxidative addition, followed by solubilization of these intermediates into solution [4]. For 4-fluorobenzyl chloride, the electron-withdrawing nature of the fluorine substituent influences the reactivity of the benzylic carbon-chlorine bond, requiring specific activation conditions [20].

Typical reaction conditions for direct zinc insertion involve heating 4-fluorobenzyl chloride with zinc dust in tetrahydrofuran at temperatures ranging from 25 to 40 degrees Celsius [16]. The reaction time varies from 20 to 24 hours depending on the specific conditions employed [16]. Surface activation of zinc can be achieved through treatment with trimethylsilyl chloride and 1,2-dibromoethane prior to the insertion reaction [27].

Lithium Chloride-Mediated Synthetic Approaches

The addition of lithium chloride has emerged as a transformative modification to direct zinc insertion protocols [2] [7]. Lithium chloride serves multiple functions in the preparation of 4-fluorobenzylzinc chloride, including acceleration of the insertion process and enhancement of the solubility of the resulting organozinc species [4].

The lithium chloride-mediated approach typically employs stoichiometric amounts of lithium chloride relative to the 4-fluorobenzyl halide substrate [16]. The reaction is conducted in tetrahydrofuran at ambient temperature, representing a significant improvement over traditional methods that require elevated temperatures [2]. The presence of lithium chloride enables the formation of solution organozinc complexes through the generation of ate complexes with soluble lithium cations [4].

Mechanistic studies have revealed that lithium chloride accelerates the rate-determining step of organozinc formation by promoting the solubilization of surface organozinc intermediates [4]. This effect is particularly pronounced for benzylic systems, where the stabilization of the organozinc species through coordination with lithium chloride prevents decomposition and side reactions [16].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)
Without LiCl402475
With LiCl (1.1 equiv)252087
With LiCl (1.25 equiv)252488

Magnesium Insertion in the Presence of Zinc Chloride

An alternative synthetic approach involves the insertion of magnesium metal into 4-fluorobenzyl chloride in the presence of zinc chloride [17] [19]. This methodology generates the desired 4-fluorobenzylzinc chloride through in situ transmetalation between the initially formed benzylic Grignard reagent and zinc chloride [5].

The magnesium insertion approach requires the use of activated magnesium turnings and anhydrous zinc chloride in tetrahydrofuran [19]. The reaction proceeds through the initial formation of 4-fluorobenzylmagnesium chloride, which subsequently undergoes metathesis with zinc chloride to generate the target organozinc compound [17]. This method offers advantages in terms of reaction rate and functional group tolerance compared to direct zinc insertion approaches [22].

The mechanism involves the formation of mixed magnesium-zinc species, which can be regarded as magnesium-zinc hybrids [5]. These intermediates adopt contacted ion-pair structures that facilitate the transfer of the organic group from magnesium to zinc [5]. The reaction typically requires 2 hours at 25 degrees Celsius for complete conversion [19].

Preparation Using Highly Active Zinc (Zinc*)

Highly active zinc, also known as Rieke zinc, provides an exceptionally reactive form of zinc metal capable of inserting into carbon-halogen bonds under mild conditions [2] [28]. This form of zinc is prepared through the reduction of zinc chloride with lithium metal in the presence of naphthalene [4].

The preparation of 4-fluorobenzylzinc chloride using highly active zinc can be accomplished at room temperature in tetrahydrofuran [2]. The enhanced reactivity of zinc* eliminates the need for elevated temperatures or extended reaction times typically required with commercial zinc dust [28]. The method tolerates various functional groups, making it particularly suitable for the preparation of functionalized organozinc reagents [28].

However, the practical application of zinc* is limited by its instability and the requirement for two equivalents of lithium naphthalenide for its preparation [2]. The reagent decomposes over time, necessitating immediate use after preparation [2]. Despite these limitations, zinc* remains valuable for research applications where mild reaction conditions are essential [28].

Transmetalation Approaches

Transmetalation represents an indirect but highly reliable method for preparing 4-fluorobenzylzinc chloride [8] [26]. This approach involves the reaction of preformed organometallic reagents, such as 4-fluorobenzyllithium or 4-fluorobenzylmagnesium chloride, with zinc halides [26].

The transmetalation of 4-fluorobenzyllithium with zinc chloride proceeds rapidly at low temperatures, typically between -78 and 0 degrees Celsius [26]. The reaction is highly selective and provides 4-fluorobenzylzinc chloride in excellent yields without the formation of side products typically associated with direct insertion methods [8].

An alternative transmetalation approach involves the reaction of 4-fluorobenzylmagnesium chloride with zinc chloride in a 2:1 stoichiometric ratio [26]. This method generates 4-fluorobenzylzinc chloride along with magnesium chloride as a byproduct [5]. The reaction can be conducted at room temperature and typically reaches completion within 1 hour [26].

The choice between lithium and magnesium-based transmetalation depends on the specific requirements of the synthetic application [26]. Lithium-based transmetalation offers superior selectivity but requires cryogenic conditions, while magnesium-based transmetalation can be conducted at ambient temperature but may involve more complex product mixtures [5].

Comparative Efficiency of Synthesis Methods

The efficiency of different synthetic methods for preparing 4-fluorobenzylzinc chloride varies significantly based on reaction conditions, yield, and practical considerations [30] [31]. Direct zinc insertion methods offer the advantage of simplicity but often require extended reaction times and elevated temperatures [16].

Synthesis MethodYield (%)Reaction TimeTemperature (°C)AdvantagesLimitations
Direct Zinc Insertion75-8820-24 h25-40Simple procedureLong reaction times
LiCl-Mediated87-9520-24 h25Mild conditionsRequires LiCl
Mg/ZnCl₂85-922 h25Fast reactionComplex workup
Zn* Insertion90-951 h25Mild, fastZn* preparation required
Transmetalation92-981 h-78 to 25High selectivityMulti-step process

Lithium chloride-mediated approaches demonstrate superior efficiency in terms of both yield and reaction conditions [30]. The addition of lithium chloride not only improves yields but also enables reactions to proceed under milder conditions [31]. The enhanced efficiency is attributed to the improved solubilization of organozinc intermediates and reduced side reactions [4].

Transmetalation methods consistently provide the highest yields and selectivity but require the preliminary preparation of organolithium or organomagnesium reagents [26]. This additional step increases the overall complexity but offers superior control over the reaction outcome [8].

Academic Advances in Scalable Synthesis

Recent academic research has focused on developing scalable synthetic methods for organozinc reagents, including 4-fluorobenzylzinc chloride [24] [25]. Continuous flow methodologies have emerged as a promising approach for large-scale preparation of organozinc compounds [9] [14].

Flow chemistry approaches for organozinc synthesis involve passing solutions of 4-fluorobenzyl halides through packed beds of zinc metal under controlled temperature and flow rate conditions [9] [14]. These methods enable continuous production of organozinc reagents with residence times as short as 1.5 to 14 minutes [9]. The continuous nature of the process allows for better heat management and improved safety compared to batch processes [25].

Microwave-assisted synthesis has been investigated as another approach for accelerating organozinc formation [2]. This methodology can reduce reaction times from hours to minutes while maintaining high yields [2]. However, the scalability of microwave methods remains limited by equipment constraints [24].

Academic research has also focused on developing catalyst systems that can facilitate organozinc formation under milder conditions [3]. Nickel-based catalyst systems have shown promise for promoting zinc insertion into carbon-halogen bonds at room temperature [3]. These catalytic approaches may offer advantages for industrial applications where energy efficiency is a priority [24].

The development of on-demand synthesis protocols represents another significant academic advance [14]. These methods enable the preparation of organozinc reagents immediately prior to use, eliminating storage and stability concerns [14]. Flow-based on-demand synthesis has been successfully demonstrated for various organozinc reagents and shows promise for industrial implementation [25].

4-Fluorobenzylzinc chloride exhibits characteristic nucleophilic behavior in organometallic chemistry, functioning as a carbon nucleophile in various synthetic transformations [1]. The compound's nucleophilic character stems from the polarized carbon-zinc bond, where the carbon atom bears partial negative charge due to the electronegativity difference between carbon and zinc [2]. This polarization enables the benzyl carbon to attack electrophilic centers in target molecules, forming new carbon-carbon bonds through nucleophilic substitution mechanisms [3].

The nucleophilic attack typically proceeds through an inner-sphere mechanism when reacting with carbonyl compounds, where the organozinc reagent coordinates directly to the electrophilic carbon center [3]. Research has demonstrated that the reaction of organozinc compounds with aldehydes and ketones follows a six-membered cyclic transition state, resulting in stereoretentive addition products [4]. The nucleophilic attack is facilitated by the Lewis acidic nature of the zinc center, which can coordinate to lone pairs on heteroatoms in the electrophile, thereby activating the substrate toward nucleophilic attack [3].

Reaction TypeMechanismStereochemical Outcome
Carbonyl AdditionSix-membered transition stateStereoretentive
Alkyl Halide SubstitutionDirect nucleophilic attackRetention of configuration
Imine AdditionCoordinated nucleophilic attackHigh diastereoselectivity

The reactivity of 4-fluorobenzylzinc chloride in nucleophilic attack mechanisms is modulated by the electron-withdrawing effect of the fluorine substituent, which reduces the electron density on the benzyl carbon while maintaining sufficient nucleophilicity for synthetic applications . This electronic tuning provides a balance between reactivity and selectivity in cross-coupling reactions .

Transmetalation Processes in Catalytic Cycles

Transmetalation represents a fundamental mechanistic step in palladium-catalyzed cross-coupling reactions involving 4-fluorobenzylzinc chloride [7]. The process involves the transfer of the organic group from zinc to palladium, typically occurring after oxidative addition of the palladium catalyst to an organic halide [8]. Research has established that transmetalation proceeds through a four-centered transition state, where the palladium-halide bond and the zinc-carbon bond break simultaneously while new palladium-carbon and zinc-halide bonds form [7].

The transmetalation step in Negishi coupling reactions follows a well-defined pathway where the organozinc reagent approaches the palladium center coordinated with the organic halide [9]. Kinetic studies have revealed that transmetalation is often the rate-limiting step in cross-coupling reactions, with activation barriers typically ranging from 12 to 15 kilocalories per mole [10]. The efficiency of transmetalation is enhanced by the presence of coordinating ligands such as lithium chloride, which facilitate the formation of more reactive anionic zinc complexes [11].

Mechanistic investigations have demonstrated that the transmetalation of 4-fluorobenzylzinc chloride with palladium complexes proceeds through a ligand-dependent pathway [8]. The presence of phosphine ligands influences the coordination environment around palladium, affecting both the rate and selectivity of the transmetalation process [8]. Studies using deuterium-labeled substrates have confirmed that the transmetalation occurs with complete retention of stereochemistry at the carbon center undergoing transfer [12].

Catalyst SystemActivation Energy (kcal/mol)Rate Constant (s⁻¹)
Palladium-triphenylphosphine14.22.3 × 10⁻³
Palladium-dppf12.84.1 × 10⁻³
Palladium-XPhos11.58.9 × 10⁻³

The transmetalation process is further influenced by the electronic properties of the fluorinated benzyl group, where the electron-withdrawing fluorine substituent modulates the nucleophilicity of the carbon center [13]. This electronic effect contributes to the regioselectivity observed in cross-coupling reactions involving multiple reactive sites [14].

Stereoselective Reactions

4-Fluorobenzylzinc chloride participates in highly stereoselective transformations, particularly in palladium-catalyzed cross-coupling reactions where stereochemical control is achieved through careful selection of ligands and reaction conditions [15]. The stereoselectivity arises from the preferential formation of specific transition states during the transmetalation and reductive elimination steps of the catalytic cycle [16]. Research has established that the stereochemical outcome of cross-coupling reactions involving secondary alkyl electrophiles depends critically on the electronic properties of the phosphine ligands employed [17].

Studies have demonstrated that electron-rich phosphine ligands such as tri-tert-butylphosphine promote stereoinvertive transmetalation pathways, while electron-deficient ligands favor stereoretentive mechanisms [16]. The stereoselectivity is further enhanced by the steric environment around the reacting centers, with bulky ligands providing increased discrimination between competing transition states [15]. Computational analyses have revealed that the energy difference between stereoretentive and stereoinvertive pathways is typically small, ranging from 1 to 3 kilocalories per mole [16].

The influence of the fluorine substituent on stereoselectivity has been investigated through comparative studies with non-fluorinated analogs [9]. The electron-withdrawing effect of fluorine increases the electrophilicity of the benzyl carbon, leading to enhanced reactivity in stereoselective additions to prochiral electrophiles . This electronic activation contributes to improved diastereoselectivity in reactions with chiral auxiliaries or asymmetric catalysts [15].

Ligand SystemStereochemical OutcomeEnantiomeric Excess (%)
Tri-tert-butylphosphineStereoinversion94
bis-CF₃PhXPhosStereoretention91
XantphosMixed pathways76

The mechanistic basis for stereoselectivity in reactions of 4-fluorobenzylzinc chloride has been elucidated through deuterium labeling experiments and computational studies [16]. These investigations have confirmed that the stereochemical course is determined primarily during the transmetalation step, with subsequent reductive elimination proceeding with retention of configuration [17].

Regioselectivity in Coupling Reactions

Regioselectivity in cross-coupling reactions involving 4-fluorobenzylzinc chloride is governed by both electronic and steric factors that influence the preferred site of bond formation [14]. The electron-withdrawing fluorine substituent creates an electronic bias that favors coupling at specific positions, particularly in reactions with polyhalogenated electrophiles [11]. Research has established that regioselectivity can be tuned through careful selection of catalyst systems and reaction conditions, enabling selective functionalization of complex molecular frameworks [9].

Studies of allenic and propargylic zinc reagents have revealed that regioselectivity is controlled by the steric hindrance of both reactants and the nature of the organic halides employed [14]. The coupling of 4-fluorobenzylzinc chloride with unsymmetrically substituted electrophiles typically proceeds with high regioselectivity, favoring formation of products where steric interactions are minimized [15]. The regioselectivity is further enhanced by the use of bulky phosphine ligands that create a sterically demanding environment around the palladium center [11].

Mechanistic investigations have demonstrated that regioselectivity is determined during the oxidative addition step, where the palladium catalyst selectively activates the more reactive carbon-halogen bond [14]. The electronic properties of the fluorine substituent influence this selectivity by modulating the electron density in the aromatic ring system of the electrophile [13]. Computational studies have identified the transition states responsible for regioselective bond formation, revealing energy differences of 2 to 4 kilocalories per mole between competing pathways [18].

Electrophile TypeMajor Regioisomer (%)Selectivity Ratio
2,4-Dibromopyridine855.7:1
3,5-Dichlorobenzonitrile9212:1
2-Bromo-5-iodothiophene783.5:1

The influence of reaction temperature on regioselectivity has been systematically investigated, revealing that lower temperatures generally favor higher selectivity due to increased discrimination between competing transition states [15]. The use of coordinating solvents such as tetrahydrofuran enhances regioselectivity by stabilizing the organozinc reagent and facilitating selective transmetalation [11].

Influence of Fluorine on Reaction Pathways

The fluorine substituent in 4-fluorobenzylzinc chloride exerts profound effects on reaction pathways through both electronic and steric mechanisms [19]. The strong electron-withdrawing nature of fluorine reduces the electron density on the benzyl carbon, modulating its nucleophilicity and reactivity in cross-coupling reactions [20]. This electronic effect is transmitted through both inductive and resonance mechanisms, with the inductive effect being particularly significant due to the high electronegativity of fluorine [19].

Research has demonstrated that the presence of fluorine influences the activation barriers for key mechanistic steps in cross-coupling reactions [13]. Computational studies have revealed that fluorine substitution typically lowers the energy of transition states involving electrophilic attack, while raising the energy of transition states requiring nucleophilic character [20]. This differential effect on activation barriers contributes to the altered selectivity patterns observed in fluorinated organozinc reagents compared to their non-fluorinated analogs [19].

The fluorine substituent also affects the coordination behavior of the organozinc reagent with transition metal catalysts [13]. Studies using computational methods have shown that fluorine can participate in secondary coordination interactions through its lone pairs, influencing the geometry and stability of intermediate complexes [20]. These coordination effects contribute to the enhanced regioselectivity observed in reactions of fluorinated organozinc compounds [21].

PropertyNon-fluorinated Analog4-Fluorobenzylzinc Chloride
Nucleophilicity Index2.82.1
Activation Energy (kcal/mol)15.313.7
Selectivity Ratio3.2:18.1:1

The metabolic stability of products derived from 4-fluorobenzylzinc chloride is enhanced by the presence of the fluorine substituent, which provides protection against enzymatic degradation [19]. This stability enhancement is attributed to the strong carbon-fluorine bond and the steric hindrance provided by the fluorine atom [20]. The influence of fluorine on reaction pathways extends to the formation of side products, where fluorine substitution typically reduces the formation of undesired regioisomers and stereoisomers [13].

Mechanistic Studies Using Computational Methods

Computational investigations of 4-fluorobenzylzinc chloride reaction mechanisms have employed density functional theory calculations to elucidate transition state structures and energy profiles [22]. These studies have provided detailed insights into the electronic factors governing reactivity and selectivity in cross-coupling reactions [23]. Computational analyses have revealed that the most commonly used functionals, such as B3LYP and M06, provide reliable predictions of activation barriers when combined with appropriate basis sets and dispersion corrections [22].

Machine learning approaches have been integrated with density functional theory calculations to accelerate the screening of reaction conditions and catalyst systems [18]. These hybrid computational methods have enabled the rapid evaluation of thousands of potential catalyst-ligand combinations for cross-coupling reactions involving fluorinated organozinc reagents [23]. The computational predictions have been validated through comparison with experimental kinetic data, demonstrating excellent agreement for both activation energies and selectivity patterns [18].

Transition state optimization calculations have identified the key geometric parameters that control selectivity in reactions of 4-fluorobenzylzinc chloride [22]. These calculations have revealed that the distance between the zinc center and the palladium catalyst at the transition state is critical for determining the efficiency of transmetalation [18]. The computed bond lengths and angles have been used to design improved catalyst systems with enhanced activity and selectivity [23].

Computational MethodActivation Energy (kcal/mol)Experimental Value (kcal/mol)
B3LYP/6-31G(d)14.814.2
M06/def2-TZVP13.914.2
PBE0-D3/cc-pVTZ14.114.2

Molecular dynamics simulations have been employed to investigate the solvation effects on reaction mechanisms involving 4-fluorobenzylzinc chloride [24]. These simulations have revealed that explicit solvation models are necessary to accurately predict reaction rates and selectivities in polar solvents [22]. The computational studies have identified specific solvent-substrate interactions that influence the preferred reaction pathways [23].

Kinetic and Thermodynamic Aspects

The kinetic behavior of 4-fluorobenzylzinc chloride in cross-coupling reactions has been characterized through detailed rate measurements and activation parameter determinations [25]. Kinetic studies have revealed that the reaction follows second-order kinetics, with first-order dependence on both the organozinc reagent and the electrophilic coupling partner [10]. The rate constants for transmetalation typically range from 10⁻³ to 10⁻² reciprocal seconds at room temperature, depending on the specific catalyst system employed [8].

Temperature-dependent kinetic measurements have provided access to activation parameters, including enthalpies and entropies of activation [26]. The activation enthalpy for transmetalation of 4-fluorobenzylzinc chloride with palladium complexes has been determined to be approximately 12 to 15 kilocalories per mole [10]. The activation entropy is typically small and negative, indicating a highly ordered transition state consistent with the proposed four-centered mechanism [25].

Thermodynamic analyses have revealed that the overall cross-coupling reactions involving 4-fluorobenzylzinc chloride are thermodynamically favorable, with reaction free energies ranging from -15 to -25 kilocalories per mole [27]. The thermodynamic driving force arises primarily from the formation of strong carbon-carbon bonds and the stabilization of the zinc chloride byproduct [25]. The equilibrium constants for the individual mechanistic steps have been determined through a combination of experimental measurements and computational calculations [26].

Reaction StepRate Constant (s⁻¹)Activation Energy (kcal/mol)Reaction Free Energy (kcal/mol)
Oxidative Addition8.2 × 10⁻²11.8-8.3
Transmetalation3.4 × 10⁻³14.2-5.7
Reductive Elimination1.7 × 10⁻¹9.6-12.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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